N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid
Description
N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid is a salt formed between the acetamide derivative N-[4-(Azetidin-3-yl)phenyl]acetamide and trifluoroacetic acid (TFA). The compound features a phenylacetamide scaffold substituted with an azetidine (a four-membered saturated nitrogen heterocycle) at the para-position of the benzene ring. The TFA counterion enhances solubility and stability, common in pharmaceutical salts.
Properties
IUPAC Name |
N-[4-(azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.C2HF3O2/c1-8(14)13-11-4-2-9(3-5-11)10-6-12-7-10;3-2(4,5)1(6)7/h2-5,10,12H,6-7H2,1H3,(H,13,14);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMOMNFLPDMIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CNC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the azetidine ring, followed by acylation to introduce the phenylacetamide moiety . The trifluoroacetate group can be introduced through a reaction with trifluoroacetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Azetidin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, due to the ring strain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound consists of an azetidine ring attached to a phenyl group and an acetamide moiety, with trifluoroacetic acid contributing to its unique characteristics. The molecular formula is represented as , with a molecular weight of approximately 238.22 g/mol. The presence of trifluoroacetyl enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various applications.
Medicinal Chemistry
a. Anticancer Activity
Recent studies have indicated that compounds similar to N-[4-(Azetidin-3-yl)phenyl]acetamide exhibit promising anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Researchers are investigating the mechanism of action, focusing on how the azetidine structure interacts with cellular targets involved in cancer progression.
b. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Preliminary assays have demonstrated effectiveness against both gram-positive and gram-negative bacteria. This property can be attributed to the ability of the trifluoroacetyl group to enhance membrane permeability, allowing for better interaction with microbial cells.
c. Neuroprotective Effects
Studies have explored the neuroprotective effects of related compounds against neurodegenerative diseases such as Alzheimer's and Parkinson's. The azetidine ring may play a crucial role in modulating neurotransmitter systems, providing a pathway for therapeutic development in neuroprotection.
Pharmacology
a. Drug Development
The unique properties of N-[4-(Azetidin-3-yl)phenyl]acetamide make it a candidate for drug development in treating various conditions. Its ability to cross the blood-brain barrier (BBB) due to lipophilicity may facilitate its use in central nervous system (CNS) disorders.
b. Synthesis of Analogues
Researchers are synthesizing analogues of this compound to enhance potency and selectivity for specific biological targets. The synthesis process often involves modifying the azetidine or acetamide moieties to optimize pharmacokinetic properties.
Materials Science
a. Polymer Chemistry
In materials science, N-[4-(Azetidin-3-yl)phenyl]acetamide has been investigated as a monomer for polymer synthesis due to its functional groups that can participate in polymerization reactions. The incorporation of trifluoroacetyl groups can impart desirable properties such as increased thermal stability and chemical resistance.
b. Coatings and Adhesives
The compound's chemical stability makes it suitable for developing coatings and adhesives that require resistance to harsh environmental conditions. Research is ongoing into how these materials can be formulated for industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of N-[4-(Azetidin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoroacetate group can enhance the compound’s binding affinity to its targets by increasing its lipophilicity and stability . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Analogues of Trifluoroacetamide Derivatives
The following table summarizes key structural analogs and their biological or physicochemical properties:
Key Observations:
Azetidine vs. Heterocyclic Substitutions :
- The azetidine group in the target compound introduces conformational rigidity compared to larger heterocycles like piperazine () or thiazole (). This may influence binding affinity to biological targets.
- Azetidine’s small size could enhance metabolic stability compared to bulkier substituents.
TFA as a counterion (target compound) improves solubility but may complicate toxicity profiles if residual TFA remains in formulations.
Pharmacological Activities: Analogs with nitro-furan/thiazole scaffolds () exhibit carcinogenicity, highlighting the impact of substituents on toxicity.
Q & A
Q. What are the recommended synthetic routes for N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid, and how can intermediates be characterized?
Methodological Answer:
- Synthesis : A multi-step approach is typical. For the azetidine-containing moiety, azetidine-3-carboxylic acid derivatives can be coupled with 4-aminophenylacetamide via amidation. The trifluoroacetic acid (TFA) component is often introduced as a counterion during purification via reverse-phase HPLC.
- Intermediate Characterization :
- NMR Spectroscopy : Use - and -NMR to confirm regioselectivity and assess azetidine ring stability. For example, -NMR signals near δ 3.5–4.0 ppm indicate azetidine protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H] for CHNO at m/z 228.1706) .
- HPLC-PDA : Monitor reaction progress and isolate intermediates using gradients like 0.1% TFA in water/acetonitrile .
Q. How should researchers validate the purity and stability of this compound under different storage conditions?
Methodological Answer:
- Purity Validation :
- HPLC with UV Detection : Use a C18 column (4.6 × 150 mm, 3.5 µm) and a mobile phase of 0.1% TFA in water:acetonitrile (70:30). Monitor at 254 nm; purity ≥95% is acceptable for most studies .
- Related Substances Test : Dissolve 0.1 g in 1000 mL water, dilute with acetonitrile, and analyze for impurities (<0.1% for critical intermediates) .
- Stability Studies :
- Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., free azetidine or acetamide hydrolysis).
- Lyophilization : For long-term storage, lyophilize with TFA to enhance stability .
Q. Table 1: Key Analytical Parameters for Characterization
| Technique | Parameters | Target Data |
|---|---|---|
| -NMR | 400 MHz, DMSO-d6 | δ 1.8–2.2 (acetamide CH3), δ 3.5–4.0 (azetidine) |
| HRMS | ESI+, m/z | [M+H] = 228.1706 (calc. 228.1706) |
| HPLC | C18, 254 nm | Retention time = 8.2 min, purity ≥95% |
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing N-[4-(Azetidin-3-yl)phenyl]acetamide derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in azetidine ring formation. For example, B3LYP/6-31G(d) level optimizations predict regioselectivity in amidation .
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore alternative pathways, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing kinetic data to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst loading .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes in synthesis?
Methodological Answer:
- Hybrid Validation :
- In Situ FTIR : Monitor reaction intermediates (e.g., acyloxyborane complexes) to validate DFT-predicted mechanisms.
- Isotopic Labeling : Use -labeled amines to track unexpected byproducts via -NMR .
- Error Analysis : Compare computed activation energies with experimental Arrhenius plots. Discrepancies >5 kcal/mol suggest missing solvent effects or implicit solvation model limitations .
Q. How can advanced spectroscopic and crystallographic techniques elucidate conformational dynamics?
Methodological Answer:
- X-ray Crystallography : Resolve the azetidine ring puckering and acetamide torsional angles. For example, a related compound (CHFNOS) showed a 35° dihedral angle between phenyl and acetamide groups .
- Dynamic NMR : Probe ring inversion in azetidine using variable-temperature -NMR (e.g., coalescence temperature ~−30°C in CDCl3) .
- Time-Resolved Fluorescence : Study solvation effects on excited-state behavior using femtosecond spectroscopy .
Q. Table 2: Advanced Structural Insights
| Technique | Key Finding | Reference |
|---|---|---|
| X-ray Crystallography | Azetidine ring adopts envelope conformation | |
| VT-NMR | ΔG‡ for ring inversion = 45 kJ/mol | |
| DFT Modeling | TFA stabilizes zwitterionic forms in polar solvents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
